1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
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Overview
Description
1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C18H15ClN2O4 It is known for its unique structure, which includes a chlorophenyl group, a phenoxyethyl group, and an imidazolidine-2,4,5-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione typically involves the reaction of 3-chlorobenzylamine with 2-phenoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione undergoes various types of chemical reactions, including:
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Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c19-14-6-4-5-13(11-14)12-21-17(23)16(22)20(18(21)24)9-10-25-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRAOZOUPFTKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C(=O)N(C2=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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